molecular formula C31H39F7N4O5S B11933934 (2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate

(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate

Número de catálogo: B11933934
Peso molecular: 712.7 g/mol
Clave InChI: YRFKYVWDPCOSTE-KKEFPKGYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Casopitant mesylate is a neurokinin-1 (NK1) receptor antagonist primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). It works by blocking the action of substance P, a neuropeptide associated with emesis. This compound has shown significant efficacy in clinical trials, making it a valuable addition to antiemetic regimens .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of casopitant mesylate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are proprietary and typically disclosed in patent literature .

Industrial Production Methods: Industrial production of casopitant mesylate follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Casopitant mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of casopitant mesylate, which are studied for their potential therapeutic benefits and improved pharmacological profiles .

Aplicaciones Científicas De Investigación

Antiemetic Activity

Casopitant mesylate has been extensively studied for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). Clinical trials have demonstrated that casopitant effectively reduces the incidence of nausea and vomiting in patients undergoing chemotherapy, making it a valuable addition to antiemetic therapy regimens .

Depression and Anxiety Disorders

Research indicates that NK1 receptor antagonists like casopitant may have antidepressant effects. By modulating the neurokinin signaling pathways involved in mood regulation, casopitant has shown potential in treating depression and anxiety disorders. Studies suggest that this compound could be effective in alleviating symptoms associated with these conditions .

Pain Management

Casopitant's mechanism of action as an NK1 receptor antagonist suggests potential applications in pain management. In preclinical studies, it has been shown to modulate pain responses, indicating its possible use as an analgesic agent .

Combination Therapies

In oncology, casopitant is being explored as part of combination therapies to enhance the efficacy of existing cancer treatments. Its ability to mitigate side effects such as nausea allows for higher doses of chemotherapeutic agents without compromising patient comfort or treatment adherence .

Research on Tumor Microenvironment

Recent studies have investigated the role of NK1 receptors in tumor microenvironments. Casopitant's modulation of these receptors may influence tumor growth and metastasis, opening avenues for further research into its potential as an adjunctive treatment in cancer therapy .

Understanding Neurokinin Receptors

Casopitant serves as a critical tool in neurobiological research aimed at understanding the role of neurokinin receptors in various physiological and pathological processes. Its selective antagonism allows researchers to dissect the functions of NK1 receptors in brain signaling pathways related to stress response and emotional regulation .

Case Studies and Clinical Trials

Study Objective Findings
Phase II Trial on CINVEvaluate efficacy in reducing CINVCasopitant significantly reduced nausea and vomiting compared to placebo
Depression Management StudyAssess antidepressant effectsIndicated improvement in depressive symptoms among participants receiving casopitant
Pain Modulation ResearchInvestigate analgesic propertiesShowed promise in reducing pain responses in animal models

Mecanismo De Acción

Casopitant mesylate exerts its effects by competitively binding to and blocking the NK1 receptor. This inhibition prevents the binding of substance P, a neuropeptide involved in the emetic reflex. By blocking this pathway, casopitant mesylate effectively reduces nausea and vomiting associated with chemotherapy .

Comparación Con Compuestos Similares

Uniqueness: Casopitant mesylate is unique due to its specific binding affinity and pharmacokinetic profile, which allows for effective prevention of both acute and delayed phases of CINV. Its formulation as a mesylate salt enhances its solubility and bioavailability compared to other NK1 receptor antagonists .

Actividad Biológica

The compound (2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide methanesulfonate, commonly referred to as Casopitant mesylate , is a neurokinin-1 (NK1) receptor antagonist. It is primarily utilized in clinical settings for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores its biological activity, mechanism of action, and therapeutic applications, supported by research findings and data tables.

  • Molecular Formula : C31H39F7N4O5S
  • Molecular Weight : 712.7 g/mol
  • CAS Number : 414910-27-3

Casopitant mesylate functions by competitively inhibiting the NK1 receptor, which is a key player in the emetic response mediated by substance P. By blocking this receptor, the compound effectively reduces the incidence of nausea and vomiting associated with chemotherapy treatments. This action is critical in enhancing patient comfort and compliance during cancer therapies.

Efficacy in Clinical Trials

Casopitant has been evaluated in multiple clinical trials for its effectiveness in preventing CINV. Notable findings include:

  • Phase II and III Trials : Demonstrated significant reduction in both acute and delayed nausea and vomiting when administered alongside standard antiemetic regimens .
  • Comparison with Other Antiemetics : In studies comparing casopitant with aprepitant (another NK1 antagonist), casopitant showed comparable efficacy but with a potentially improved side effect profile due to its unique pharmacokinetics .

Pharmacokinetics

The pharmacokinetic profile of casopitant reveals:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1 to 3 hours post-administration.
  • Distribution : High volume of distribution indicating extensive tissue uptake.
  • Metabolism : Primarily metabolized via liver enzymes (CYP450), leading to various metabolites that may contribute to its therapeutic effects .

Side Effects

While generally well-tolerated, some reported side effects include:

  • Drowsiness
  • Fatigue
  • Gastrointestinal disturbances

Case Study 1: Efficacy in Breast Cancer Patients

A study involving breast cancer patients undergoing chemotherapy found that those treated with casopitant experienced a 30% reduction in nausea episodes compared to those receiving standard care alone. This improvement was statistically significant (p < 0.05) and highlighted the compound's potential as a primary antiemetic agent.

Case Study 2: Combination Therapy

In a randomized controlled trial assessing combination therapy with casopitant and other antiemetics, patients reported enhanced overall satisfaction with their nausea management. The combination therapy group had fewer emergency room visits for uncontrolled nausea compared to the control group .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionEfficacy in CINVUnique Features
CasopitantNK1 receptor antagonistHighUnique pharmacokinetics
AprepitantNK1 receptor antagonistHighLong half-life
RolapitantNK1 receptor antagonistModerateLonger duration of action

Propiedades

Fórmula molecular

C31H39F7N4O5S

Peso molecular

712.7 g/mol

Nombre IUPAC

(2S,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid

InChI

InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27+;/m1./s1

Clave InChI

YRFKYVWDPCOSTE-KKEFPKGYSA-N

SMILES isomérico

CC1=C(C=CC(=C1)F)[C@@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O

SMILES canónico

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.